![molecular formula C10H8N4 B13567994 Imidazo[1,2-c]quinazolin-5-amine](/img/structure/B13567994.png)
Imidazo[1,2-c]quinazolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,2-c]quinazolin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is part of a broader class of imidazoquinazolines, which are known for their diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-c]quinazolin-5-amine typically involves multi-component reactions (MCRs), which are efficient and environmentally friendly. One common method is the Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment . This reaction is often carried out in the presence of various catalysts and under solvent-free conditions to enhance yield and reduce environmental impact .
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, solvent-free conditions and the use of recyclable catalysts are preferred to minimize waste and reduce costs .
化学反应分析
Types of Reactions: Imidazo[1,2-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions may produce various substituted imidazoquinazolines .
科学研究应用
Imidazo[1,2-c]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of imidazo[1,2-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
相似化合物的比较
Imidazo[1,2-c]quinazolin-5-amine can be compared with other similar compounds, such as:
Imidazo[1,5-a]quinoxalines: Known for their anticancer and neuroprotective activities.
Imidazo[1,2-a]quinoxalines: Studied for their potential as enzyme inhibitors and therapeutic agents.
Benzimidazoquinazolines: Investigated for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound .
属性
分子式 |
C10H8N4 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC 名称 |
imidazo[1,2-c]quinazolin-5-amine |
InChI |
InChI=1S/C10H8N4/c11-10-13-8-4-2-1-3-7(8)9-12-5-6-14(9)10/h1-6H,(H2,11,13) |
InChI 键 |
VRNQEIBRGYRAPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC=CN3C(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)azetidine-1-carboxylate](/img/structure/B13567913.png)
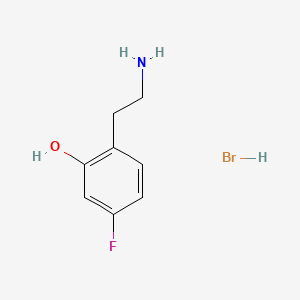
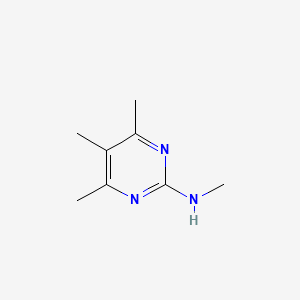
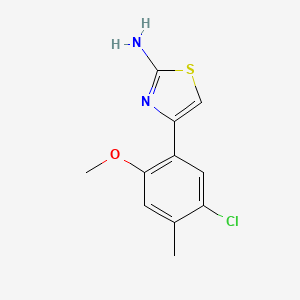
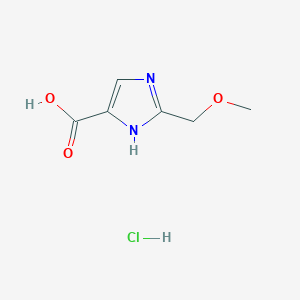
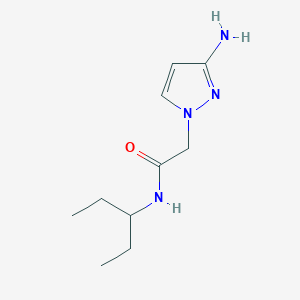
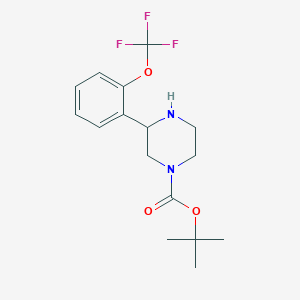
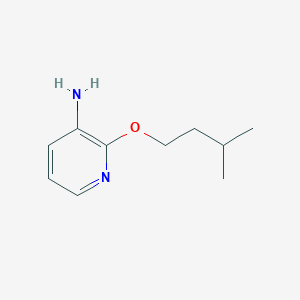
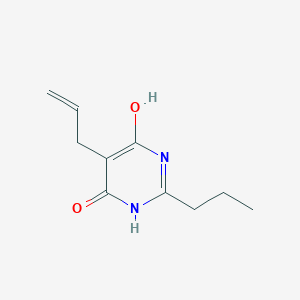

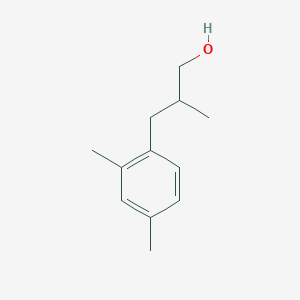
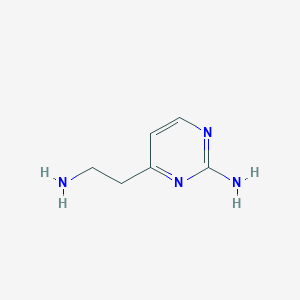
![3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoicacid](/img/structure/B13567998.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B13568001.png)
